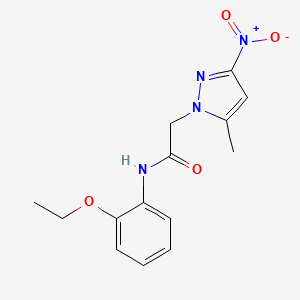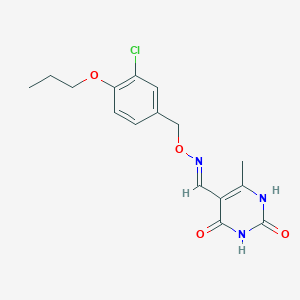![molecular formula C20H18ClF2NO3 B6041934 [1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B6041934.png)
[1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone: is a complex organic compound characterized by the presence of multiple functional groups, including a piperidine ring, a benzoyl group, and fluorine and chlorine substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the acylation of piperidine derivatives with benzoyl chlorides under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific reaction conditions required. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: : It may serve as a probe in biochemical studies to understand the interactions of similar structures with biological targets.
Industry: : The compound can be used in the production of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism by which [1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to receptors or enzymes, leading to modulation of their activity. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Cresol: Aromatic organic compounds used in disinfectants and chemical synthesis.
Uniqueness
- The combination of a piperidine ring with benzoyl and methoxy groups, along with fluorine and chlorine substituents, provides a unique structural framework that can be tailored for specific applications.
- The presence of multiple functional groups allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.
This detailed overview provides a comprehensive understanding of [1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone, highlighting its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
[1-(5-chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF2NO3/c1-27-18-7-4-12(9-17(18)23)19(25)13-3-2-8-24(11-13)20(26)15-10-14(21)5-6-16(15)22/h4-7,9-10,13H,2-3,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUWWSBCCAGHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)C3=C(C=CC(=C3)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-cycloheptyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione](/img/structure/B6041863.png)


![1-[2-methoxy-6-({[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6041891.png)
![N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6041898.png)
![1-[3-(4-chlorophenoxy)benzyl]azepane](/img/structure/B6041905.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B6041911.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6041912.png)
![N-cyclopropyl-5-[1-(3-pyrrol-1-ylpropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6041913.png)
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6041944.png)
![2-butyryl-5,5-dimethyl-3-[(2-methylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B6041952.png)
![3-(3-methyl-1H-pyrazol-5-yl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6041967.png)
![5-Chloro-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one](/img/structure/B6041978.png)
![4-bromo-3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B6041980.png)
